molecular formula C10H11ClO2 B7901700 3-(3-Methoxyphenyl)propanoyl chloride

3-(3-Methoxyphenyl)propanoyl chloride

Cat. No.: B7901700
M. Wt: 198.64 g/mol
InChI Key: YIBRVNQKMYAOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)propanoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of 3-(3-methoxyphenyl)propanoic acid and is commonly used as an intermediate in organic synthesis. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanoyl chloride group.

Preparation Methods

Chemical Reactions Analysis

3-(3-Methoxyphenyl)propanoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form amides.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-(3-methoxyphenyl)propanoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Scientific Research Applications

3-(3-Methoxyphenyl)propanoyl chloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)propanoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The methoxy group on the phenyl ring can also influence the reactivity and selectivity of the compound in different chemical reactions.

Comparison with Similar Compounds

3-(3-Methoxyphenyl)propanoyl chloride can be compared with other similar compounds such as:

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various chemical syntheses.

Properties

IUPAC Name

3-(3-methoxyphenyl)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBRVNQKMYAOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methoxyphenyl)propanoyl chloride
Reactant of Route 2
Reactant of Route 2
3-(3-Methoxyphenyl)propanoyl chloride
Reactant of Route 3
3-(3-Methoxyphenyl)propanoyl chloride
Reactant of Route 4
3-(3-Methoxyphenyl)propanoyl chloride
Reactant of Route 5
Reactant of Route 5
3-(3-Methoxyphenyl)propanoyl chloride
Reactant of Route 6
3-(3-Methoxyphenyl)propanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.